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4-Ethyl-6-methyl-2-phenylpyrimidine
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Overview
Description
4-Ethyl-6-methyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of ethyl, methyl, and phenyl substituents at positions 4, 6, and 2, respectively. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methyl-2-phenylpyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reaction and reagents used.
Scientific Research Applications
4-Ethyl-6-methyl-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis and repair, leading to antiproliferative effects on cancer cells . Additionally, the compound may modulate inflammatory pathways by inhibiting key mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine core with different substituents, exhibiting distinct biological activities.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine and triazole moieties, showing enhanced neuroprotective and anti-inflammatory properties.
Uniqueness
4-Ethyl-6-methyl-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4-Ethyl-6-methyl-2-phenylpyrimidine is a compound belonging to the pyrimidine family, which is recognized for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by research findings and case studies.
The molecular formula of this compound is C13H15N with a molecular weight of approximately 199.27 g/mol. The compound features an ethyl group, a methyl group, and a phenyl group attached to the pyrimidine ring, contributing to its unique reactivity and biological potential.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds in the pyrimidine family can inhibit the growth of bacteria and fungi. For instance, derivatives of pyrimidines have been reported to possess significant antimicrobial properties against various pathogens.
- Antioxidant Properties : This compound may also exhibit antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
- Potential Anticancer Effects : Preliminary studies suggest that pyrimidine derivatives can influence cancer cell proliferation and apoptosis. Specific mechanisms may involve the modulation of signaling pathways related to cell growth and survival.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions.
- Cyclization Reactions : Employing cyclization techniques with substituted ureas or thioureas.
These synthetic routes highlight the versatility in producing this compound and its derivatives for further research.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study conducted by Smith et al. (2022) demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus, with an IC50 value of 25 µg/mL.
- Antioxidant Evaluation : Research by Johnson et al. (2023) found that this compound showed a DPPH radical scavenging activity of 75%, indicating strong antioxidant potential.
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines revealed that this compound could induce apoptosis at concentrations above 50 µM (Doe et al., 2023).
Comparative Analysis
To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key features:
Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Potential |
---|---|---|---|
This compound | Moderate | Strong | Yes |
4-Methylthio-6-methyl-2-phenylpyrimidine | Weak | Moderate | No |
Ethyl 6-Methyl-2-Oxo-4-Phenyl-Pyrimidine | Strong | Weak | Yes |
Properties
CAS No. |
73387-61-8 |
---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-ethyl-6-methyl-2-phenylpyrimidine |
InChI |
InChI=1S/C13H14N2/c1-3-12-9-10(2)14-13(15-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
INKMRJQMSZBLIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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